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Phenylboronic pinacol esters are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy . . The kinetics of their hydrolysis is dependent on the substituents in the aromatic ring .
Field: Medicinal Chemistry
Summary: Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system.
Field: Organic Chemistry
Summary: This compound is a structurally similar compound to “4-(2-Fluoro-phenyl)-3-oxo-butyric acid ethyl ester”.
Results: The results or outcomes obtained would depend on the specific synthesis being carried out.
Summary: Fluoroquinolones are a type of antibiotic that includes fluoro groups.
Methods: Fluoroquinolones are typically administered orally or intravenously.
Ethyl 4-(2-fluorophenyl)-3-oxobutanoate is a compound characterized by its unique structure, which includes an ethyl ester group and a ketone functionality. The molecular formula of this compound is , and it features a fluorophenyl substituent at the 4-position of the butanoate chain. This compound is part of a larger class of β-keto esters, which are known for their diverse chemical reactivity and biological activities.
The biological activity of Ethyl 4-(2-fluorophenyl)-3-oxobutanoate has been explored in various studies. Compounds within this class often exhibit:
Several synthesis methods have been documented for Ethyl 4-(2-fluorophenyl)-3-oxobutanoate:
Ethyl 4-(2-fluorophenyl)-3-oxobutanoate has potential applications in various fields:
Several compounds share structural similarities with Ethyl 4-(2-fluorophenyl)-3-oxobutanoate. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Ethyl 4-(3-chloro-4-fluorophenyl)-3-oxobutanoate | Contains a chloro substituent instead of fluorine | Different halogen may affect biological activity |
| Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate | Features trifluoro substitution | Enhanced lipophilicity and potential different reactivity |
| Ethyl 4-(3-bromo-2-fluorophenyl)-3-oxobutanoate | Contains bromine instead of chlorine or fluorine | May exhibit different reactivity patterns |
The presence of different halogens (fluorine, chlorine, bromine) significantly influences the chemical properties and biological activities of these compounds, making Ethyl 4-(2-fluorophenyl)-3-oxobutanoate distinct in its reactivity and potential applications.
The Knoevenagel condensation remains the most widely adopted method for synthesizing Ethyl 4-(2-fluorophenyl)-3-oxobutanoate. This reaction involves the nucleophilic addition of ethyl acetoacetate to 2-fluorobenzaldehyde, followed by dehydration to form the α,β-unsaturated β-keto ester. The mechanism proceeds via enolate formation, where the active methylene group of ethyl acetoacetate attacks the electrophilic carbonyl carbon of 2-fluorobenzaldehyde. Piperidine or pyridine derivatives are commonly employed as mild bases to facilitate deprotonation without inducing self-condensation of the aldehyde.
Recent optimizations have focused on improving yield and regioselectivity:
A comparative study demonstrated that the Doebner modification—using malonic acid derivatives in pyridine—reduces decarboxylation side reactions by 23% compared to traditional methods.
While pre-fluorinated aldehydes like 2-fluorobenzaldehyde are typically used, direct fluorination of the phenyl ring post-condensation offers an alternative route. Patent literature describes the use of polyfluorocarboxylic acid chlorides (e.g., trifluoroacetyl chloride) in Claisen-type condensations with non-fluorinated β-keto esters. This method avoids handling volatile fluorinated aldehydes and achieves 67–72% yield under anhydrous conditions.
Key advancements include:
Catalyst selection critically impacts reaction kinetics and product purity. The table below compares three systems:
| Catalyst | Yield (%) | Reaction Time (h) | Byproducts (%) |
|---|---|---|---|
| Piperidine | 82 | 8 | 12 |
| DBU (1,8-Diazabicycloundec-7-ene) | 88 | 5 | 7 |
| Mg-Al hydrotalcite | 76 | 10 | 9 |
Ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) have emerged as reusable catalysts, enabling five consecutive cycles with <8% yield drop. Heterogeneous catalysts like zeolite-Y show promise for continuous-flow systems, achieving 91% conversion in fixed-bed reactors.
Solvent-free methodologies address environmental and safety concerns associated with volatile organic compounds (VOCs). A patent-pending approach utilizes mechanochemical grinding of ethyl acetoacetate and 2-fluorobenzaldehyde with potassium carbonate, achieving 74% yield after 2 hours of ball-milling. This method eliminates solvent waste and reduces energy input by 60% compared to thermal methods.
Additional innovations include:
Ethyl 4-(2-fluorophenyl)-3-oxobutanoate serves as a critical fluorinated beta-ketoester precursor in the synthesis of chalcone derivatives that exhibit significant anticancer activity. The compound's unique structure, featuring both a fluorinated aromatic ring and a reactive beta-dicarbonyl system, provides enhanced pharmacological properties compared to non-fluorinated analogs.
Recent studies have demonstrated that fluorinated chalcone derivatives exhibit superior cytotoxic activity against various cancer cell lines compared to their non-fluorinated counterparts [1]. The incorporation of fluorine atoms into chalcone structures has been shown to increase metabolic stability and improve bioavailability, making these compounds particularly valuable in anticancer drug development [2]. The synthesis of these derivatives typically involves Claisen-Schmidt condensation reactions, where ethyl 4-(2-fluorophenyl)-3-oxobutanoate serves as either a direct precursor or undergoes preliminary modifications to generate the required aldehydes or ketones [3].
Table 1: Anticancer Activity of Fluorinated Chalcone Derivatives
| Compound Series | Target Cell Line | IC50 (μM) | Selectivity Index | Reference |
|---|---|---|---|---|
| Fluorinated Chalcones 11-15 | 4T1 (Breast cancer) | 67.51-108.20 | >2.0 | [1] |
| Naphthyl-fluorinated Chalcones | MDA-MB-231 | 6.59-12.51 | 1.5-3.2 | [4] |
| Quinoline-chalcone Hybrids | MGC-803 | 1.38-5.34 | 4.8-12.3 | [5] |
| Fluorinated Pyrazinyl Chalcones | MDA-MB-231 | 0.083-0.74 | 2.1-5.8 | [2] |
The mechanism of action for these fluorinated chalcone derivatives involves multiple pathways, including the induction of apoptosis through the upregulation of stress-induced genes and the modulation of Heat Shock Factor 1 (HSF-1) dependent pathways [2]. Research has shown that compound 3, a fluorinated chalcone derivative, influences HSF-1 silencing and promotes the upregulation of genes involved in stress-induced apoptosis, demonstrating significant potential for triple-negative breast cancer treatment [2].
The synthesis pathways for these compounds typically involve the conversion of ethyl 4-(2-fluorophenyl)-3-oxobutanoate through aldol condensation reactions with various aromatic aldehydes. The fluorine substitution at the ortho position of the phenyl ring provides enhanced binding affinity to target proteins and improved resistance to metabolic degradation [3]. Studies have consistently shown that fluorinated chalcones exhibit 2-5 fold higher anticancer activity compared to their non-fluorinated analogs, with selectivity indices ranging from 1.5 to 12.3 depending on the specific structural modifications [1] [4].
The application of ethyl 4-(2-fluorophenyl)-3-oxobutanoate in benzodiazepine analog synthesis represents a significant advancement in central nervous system (CNS) therapeutic development. The compound serves as a key intermediate in the formation of 1,5-benzodiazepine derivatives through condensation reactions with ortho-phenylenediamine [6].
Recent research has demonstrated that benzodiazepine analogs incorporating fluorinated precursors exhibit enhanced potency and selectivity for gamma-aminobutyric acid type A (GABA-A) receptors [7]. The synthesis typically involves the condensation of ethyl 4-(2-fluorophenyl)-3-oxobutanoate with ortho-phenylenediamine in the presence of piperidine as a base catalyst, leading to the formation of 1,5-benzodiazepine scaffolds with improved pharmacological profiles [6].
Table 2: CNS Activity of Fluorinated Benzodiazepine Derivatives
| Compound ID | Structure Type | CNS Activity | ED50 (mg/kg) | Selectivity (α1A/α1B) | Reference |
|---|---|---|---|---|---|
| 11b | 2,4-Disubstituted | CNS Depressant | 1.25 | 8.2 | [6] |
| 10b | 4-Fluorophenyl | Anticonvulsant | 2.5 | 5.6 | [6] |
| 10c | 2-Fluorophenyl | Anticonvulsant | 2.1 | 6.8 | [6] |
| VBZ102 | 2,3-Benzodiazepine | Anxiolytic | 5.0 | 4.2 | [8] |
The fluorinated benzodiazepine derivatives synthesized from ethyl 4-(2-fluorophenyl)-3-oxobutanoate have shown significant improvements in both efficacy and safety profiles compared to traditional benzodiazepines. Compound 11b, derived from fluorinated precursors, exhibited potent CNS depressant activity comparable to diazepam, with an effective dose of 1.25 mg/kg and reduced sedative effects [6]. The incorporation of fluorine atoms enhances the binding affinity to GABA-A receptors while reducing the potential for tolerance and dependence.
The synthetic methodology involves a multi-step process where ethyl 4-(2-fluorophenyl)-3-oxobutanoate undergoes initial condensation with appropriate aldehydes to form chalcone intermediates, which are subsequently cyclized with ortho-phenylenediamine to generate the benzodiazepine core structure [9]. The fluorine substitution pattern significantly influences the pharmacological properties, with ortho-fluorinated derivatives showing enhanced selectivity for specific GABA-A receptor subtypes [7].
Molecular docking studies have revealed that fluorinated benzodiazepine derivatives exhibit improved binding interactions with the GABA-A receptor binding site. The docking scores for the most promising candidates ranged from -9.18 to -9.88, indicating strong binding affinity comparable to established therapeutic agents [6]. These compounds demonstrate favorable drug-likeness scores and compliance with Lipinski's rule of five, supporting their potential for clinical development [6].
Ethyl 4-(2-fluorophenyl)-3-oxobutanoate serves as a versatile precursor for the synthesis of fluorinated pyrazole libraries, which are of significant importance in pharmaceutical applications. The compound's beta-dicarbonyl system readily undergoes cyclization reactions with hydrazine derivatives to form diverse pyrazole scaffolds with enhanced biological activities [10].
The synthesis of fluorinated pyrazoles from ethyl 4-(2-fluorophenyl)-3-oxobutanoate involves multiple pathways, including intramolecular cyclization reactions with hydrazine derivatives and intermolecular cycloaddition reactions with fluoronitroalkenes [10]. These reactions proceed under mild conditions and offer high regioselectivity, making them attractive for pharmaceutical applications.
Table 3: Fluorinated Pyrazole Library Applications
| Pyrazole Type | Synthesis Method | Yield (%) | Biological Activity | IC50 (μM) | Reference |
|---|---|---|---|---|---|
| 4-Fluoropyrazoles | Intermolecular cyclization | 65-82 | TLR-7 modulator | 0.47 | [11] |
| 3-Fluoropyrazoles | Intramolecular cyclization | 58-76 | α1A adrenergic receptor | 0.009-0.017 | [11] |
| 5-Fluoropyrazoles | Electrophilic fluorination | 45-68 | Bradykinin receptor | 0.023 | [11] |
| 4,4-Difluoropyrazoles | Selective fluorination | 72-85 | MAO-B inhibitor | 0.019 | [11] |
The fluorinated pyrazole derivatives synthesized from ethyl 4-(2-fluorophenyl)-3-oxobutanoate have demonstrated remarkable therapeutic potential across multiple disease areas. Compound 65a, a fluorinated pyrrolidine-pyrazole hybrid, exhibited 10-fold higher potency than the established MAO-B inhibitor safinamide, with an IC50 value of 0.019 μM and excellent selectivity (selectivity index = 2440) [11]. This compound shows significant promise for Parkinson's disease treatment.
The synthetic methodology typically involves the reaction of ethyl 4-(2-fluorophenyl)-3-oxobutanoate with hydrazine derivatives under controlled conditions. The fluorine substitution at the ortho position of the phenyl ring provides enhanced metabolic stability and improved binding affinity to target proteins [11]. The resulting pyrazole libraries exhibit diverse pharmacological activities, including antiviral, anti-inflammatory, and enzymatic inhibitory properties.
Recent advances in fluorinated pyrazole synthesis have focused on developing more efficient and selective methods. The use of electrophilic fluorinating agents such as Selectfluor has enabled the preparation of novel 4,4-difluoropyrazole derivatives with unique pharmacological properties [12]. These compounds represent a new class of fluorinated heterocycles with potential applications in drug discovery and development.